2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

Description

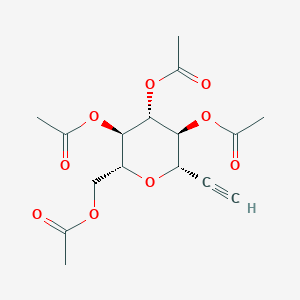

2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne is a C-glycoside derivative featuring a carbon-carbon triple bond (ethyne) at the anomeric position of a fully acetylated glucose moiety. This compound is synthesized via propargyl alcohol coupling with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose under Lewis acid catalysis (e.g., BF₃·Et₂O), as described in . The acetyl groups serve as protective functionalities, enhancing solubility in organic solvents and enabling selective deprotection for downstream applications. Its ethyne group positions it as a versatile intermediate for click chemistry, cross-coupling reactions, and glycoconjugate synthesis.

Properties

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVBGJDVNNVPRE-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation Using Trichloroacetimidate Donors

The most widely reported method involves BF₃·Et₂O-catalyzed glycosylation (General Procedure A):

-

Activation : TCI donor (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-trichloroacetimidate) is dissolved in anhydrous CH₂Cl₂ and cooled to −78°C.

-

Catalysis : BF₃·Et₂O (0.5 equiv) is added to generate the oxocarbenium ion intermediate.

-

Nucleophilic Attack : Propargyl trimethylsilane (1.2 equiv) is introduced, enabling C-glycosidic bond formation at the anomeric center.

-

Workup : The reaction is quenched with triethylamine, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Alternative Route Using Glycosyl Bromides

A less common approach employs 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide:

-

Substitution : The bromide reacts with a propargyl Grignard reagent (HC≡CMgBr) in THF at 0°C.

-

Inversion : The α-configuration of the bromide inverts to β during nucleophilic substitution.

-

Purification : Recrystallization from diisopropyl ether/pentane yields the product.

Yield : 65–70%.

Limitations : Lower regioselectivity compared to TCI-based methods.

Reaction Mechanism and Optimization

Lewis Acid-Mediated Pathway

BF₃·Et₂O activates the trichloroacetimidate donor by protonating the leaving group, generating a reactive oxocarbenium ion (Figure 1). The ethynyl nucleophile attacks the anomeric carbon, stabilized by acetyl groups at C2, C3, C4, and C6 positions, which prevent hydroxyl group interference.

Critical Parameters :

Side Reactions and Mitigation

-

Acetyl Migration : Occurs above −20°C; mitigated by strict temperature control.

-

Overglycosylation : Excess propargyl reagent (1.2 equiv) ensures complete donor consumption.

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with hexane/ethyl acetate (95:5 → 60:40). The acetylated product elutes at Rf = 0.4–0.5 (60:40 hexane/EtOAc).

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 5.31 (t, J = 9.4 Hz, H-1), 4.85–4.75 (m, acetyl protons), 2.10–1.98 (s, 12H, 4×OAc).

Comparative Analysis of Methods

| Parameter | TCI Method | Bromide Method |

|---|---|---|

| Yield | 81% | 65–70% |

| Stereoselectivity (β:α) | >20:1 | 3:1 |

| Reaction Time | 30–45 min | 2–4 h |

| Purification | Column Chromatography | Recrystallization |

The TCI method outperforms bromide-based routes in yield and selectivity, making it the preferred industrial-scale approach.

Industrial-Scale Considerations

Chemical Reactions Analysis

Click Chemistry: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethyne group in the compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC) or Cu(I)-catalyzed click reactions, forming stable 1,2,3-triazole linkages . This reaction is pivotal for conjugating glycans to biomolecules or synthetic scaffolds.

Example Reaction :

Reacting with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide under Cu(I) catalysis yields triazole-linked glycoconjugates .

Conditions :

- Catalyst : CuSO₄/ascorbic acid

- Solvent : Dichloromethane (CH₂Cl₂)

- Temperature : Room temperature or 50°C

Applications :

Deprotection of Acetyl Groups

The acetyl groups on the glucopyranosyl moiety can be selectively removed under basic conditions to regenerate free hydroxyl groups, enabling further functionalization.

Typical Deprotection Protocol :

- Reagent : Sodium methoxide (NaOMe) in methanol .

- Conditions : Stirring at 0°C to room temperature for 2–4 hours.

Outcome :

Yields 2-C-(β-D-glucopyranosyl) ethyne , a deprotected derivative used in glycosylation studies .

Glycosylation Studies

The compound serves as a glycosylation probe to study carbohydrate-protein interactions. Its ethyne group allows site-specific labeling via click chemistry, while the acetylated sugar mimics natural glycan structures .

Key Findings :

- Fluorescence activation upon binding to lectins or antibodies.

- Compatibility with enzymatic glycosyltransferases for glycan elongation .

Table 1: Key Reactions and Conditions

Table 2: Comparative Reactivity of Glucopyranosyl Alkynes

| Compound | Reactivity in CuAAC | Key Feature |

|---|---|---|

| 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-GP) ethyne | High | Acetyl protection enhances stability |

| 2-C-(β-D-Glucopyranosyl) ethyne | Moderate | Free hydroxyls enable H-bonding |

Mechanistic Insights

- SN1cB Mechanism : In alkaline conditions, the glucopyranosyl moiety undergoes epoxide formation via an SN1cB mechanism, followed by nucleophilic attack at C-6 to yield levoglucosan derivatives .

- Steric Effects : Methylation of hydroxyl groups (e.g., C-2) reduces reaction rates by up to 300-fold, highlighting steric and electronic influences .

Scientific Research Applications

Glycosylation Studies

The compound is primarily utilized in glycosylation research due to its ability to react with glucose residues. It serves as a reagent for the detection of glycosylation patterns in various biological samples. The acetyl groups enhance solubility and stability, making it easier to analyze glycosidic linkages.

Case Study: Detection of Glycosylation in Proteins

A study highlighted the use of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne to label glycoproteins in cell lysates. The fluorescent properties of the compound allowed researchers to visualize glycosylation sites using fluorescence microscopy. This application is crucial for understanding protein functions and interactions in cellular processes .

Fluorescent Labeling

The compound acts as a fluorescent probe, enabling researchers to track biological molecules in real-time. Its fluorescence properties are utilized in various assays to monitor cellular processes.

Application Example: Live-Cell Imaging

In live-cell imaging studies, this compound was employed to label cell surface glycans. This approach facilitated the observation of dynamic changes in glycan expression during cell differentiation and migration .

Synthesis of Complex Carbohydrates

This compound is also involved in synthetic chemistry for creating complex carbohydrate structures. Its reactivity allows chemists to introduce glycosyl units into larger molecular frameworks.

Synthesis Pathway

The synthesis typically involves:

- Reacting the compound with various electrophiles.

- Utilizing coupling reactions to form glycosidic bonds.

- Purifying the resultant products through chromatography.

A detailed synthesis pathway can be illustrated as follows:

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Glycosylation | Electrophile (e.g., alcohols) | Glycoside formation |

| 2 | Coupling | Nucleophiles (amines) | Complex carbohydrate synthesis |

| 3 | Purification | Chromatography | Isolated product |

Potential Therapeutic Applications

Research is ongoing into the therapeutic potential of compounds like this compound in drug design and development. Its ability to modify glycan structures may lead to new strategies for targeting diseases associated with abnormal glycosylation patterns.

Example: Anti-Cancer Research

Preliminary studies suggest that modifying tumor-associated glycans using this compound can enhance the efficacy of certain chemotherapeutic agents by improving their targeting capabilities .

Mechanism of Action

The mechanism of action of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates, thereby affecting carbohydrate metabolism .

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) Ethyne

- Structural Difference : Benzyl groups replace acetyl protecting groups .

- Molecular Formula : C₂₉H₃₀O₅ (MW: 548.68 g/mol) vs. the acetylated analog (MW: ~468.41 g/mol).

- Reactivity: Benzyl groups are more stable under acidic/basic conditions but require hydrogenolysis for removal, whereas acetyl groups are cleaved under mild basic conditions (e.g., NaOMe/MeOH).

- Applications : Benzyl-protected derivatives are preferred in multi-step syntheses requiring orthogonal protection strategies .

2-(Trimethylsilyl)ethane-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

- Structural Difference : Incorporates a trimethylsilyl (TMS) group and benzyl protections .

- Synthesis: Derived from 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride.

- Utility : The TMS group enhances stability in radical reactions, contrasting with the ethyne group’s role in alkyne-azide cycloadditions .

Functional Group Variations

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Trichloroacetimidate

- Functional Group: Trichloroacetimidate acts as a glycosyl donor in oligosaccharide synthesis .

- Reactivity : Enables stereoselective glycosylation via activation with Lewis acids (e.g., TMSOTf), unlike the ethyne derivative, which is inert in such reactions.

- Biological Activity : Exhibits antimicrobial properties against Staphylococcus aureus and Escherichia coli .

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Ethylxanthate

- Functional Group : Ethylxanthate (S-ethyl dithiocarbonate) serves as a leaving group in radical-mediated reactions .

- Molecular Weight : 452.5 g/mol (C₁₇H₂₄O₁₀S₂) vs. the ethyne analog’s ~392 g/mol.

- Applications : Used in carbohydrate-based radical initiators, contrasting with the ethyne derivative’s role in bioorthogonal chemistry .

Linkage Type Comparison

2-[(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)oxy]benzoic Acid Methyl Ester

- Linkage : O-glycosidic bond (ether linkage) vs. the ethyne analog’s C-glycosidic bond .

- Stability : O-glycosides are prone to enzymatic/hydrolytic cleavage, whereas C-glycosides exhibit superior metabolic stability.

- Molecular Formula : C₂₁H₂₄O₁₂ (MW: 468.41 g/mol), comparable to the ethyne derivative .

Biological Activity

2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne (CAS Number: 168105-32-6) is a complex organic compound characterized by its unique structural features, including multiple acetoxy groups and an ethynyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

- Molecular Formula: C16H20O9

- Molecular Weight: 356.32 g/mol

- Synthesis: The synthesis typically involves the acetylation of β-D-glucopyranose followed by the introduction of an ethyne group using reagents such as ethynylmagnesium bromide and acetic anhydride in the presence of a catalyst like pyridine .

Biological Activity Overview

The biological activity of 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne has been studied in various contexts, including its potential anticancer properties, anti-inflammatory effects, and interactions with carbohydrate metabolism.

Anticancer Activity

Research indicates that compounds with glucopyranosyl structures exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through various signaling pathways. Studies have shown that similar glucopyranosyl derivatives can inhibit tumor cell proliferation and promote cell cycle arrest .

- Case Study: In vitro studies demonstrated that derivatives of glucopyranosyl compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer models such as MCF7 and MDA-MB-231. These studies highlight the potential of 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne as a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound's acetoxy groups may enhance its lipophilicity and bioavailability, contributing to its anti-inflammatory effects:

- Research Findings: In experimental models, glucopyranosyl derivatives have shown the ability to reduce inflammatory markers and modulate immune responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne is likely mediated through:

- Interaction with Enzymes: The glucopyranosyl moiety can interact with specific enzymes involved in carbohydrate metabolism.

- Cellular Uptake: The compound's structure facilitates cellular uptake through passive diffusion or receptor-mediated endocytosis .

Comparative Analysis with Similar Compounds

The biological activity of 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne can be compared with other carbohydrate derivatives:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne | Similar to β-D derivative | Anticancer | Effective against MCF7 cells |

| 2-C-(2,3,4,6-Tetra-O-acetyl-glucosamine) | N-acetyl derivative | Antimicrobial | Shows bactericidal properties |

| 2-C-(2,3-dihydroxypropyl)-β-D-glucopyranoside | Propylene glycol derivative | Anti-inflammatory | Reduces cytokine levels |

Q & A

Q. What are the standard synthetic protocols for preparing 2-C-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) ethyne, and how are reaction conditions optimized?

The synthesis typically involves glycosylation of a propargyl alcohol derivative with a fully acetylated glucopyranosyl donor. For example, boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction between 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol under anhydrous conditions . Key parameters for optimization include:

- Catalyst loading : Excess BF₃·OEt₂ (1.5–2.0 equiv.) improves yield by stabilizing the oxocarbenium intermediate.

- Solvent purity : Dry dichloromethane (DCM) or acetonitrile ensures minimal side reactions.

- Monitoring : Thin-layer chromatography (TLC) with EtOAc/hexane (2:8) tracks progress, with product Rf values ~0.5–0.6 .

Purification via column chromatography (silica gel, gradient elution) yields the product in 60–70% purity.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

A multi-analytical approach is critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include acetyl methyl protons (δ 1.9–2.1 ppm) and the ethynyl proton (δ 2.5–3.0 ppm). Anomeric configuration (β-D) is confirmed by <sup>1</sup>H coupling constants (J1,2 ≈ 8–10 Hz) .

- Mass spectrometry (HRMS) : Exact mass matches theoretical [M+Na]<sup>+</sup> or [M+H]<sup>+</sup> ions (e.g., m/z 779.2123 for a related glycoside ).

- Optical rotation ([α]D) : Negative values (e.g., −12.0° in CHCl₃) align with β-configuration .

- TLC : Single spot confirmation (Rf ~0.4–0.6) under standardized conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Strict anhydrous conditions : Use freshly distilled solvents (DCM, acetonitrile) and flame-dried glassware.

- Standardized protocols : Follow documented procedures for donor activation (e.g., BF₃·OEt₂ catalysis ) and purification (e.g., EtOAc/hexane gradients ).

- Detailed reporting : Include yields, melting points, and spectral data for direct comparison with literature (e.g., 66% yield after column chromatography ).

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., anomeric selectivity) be controlled during synthesis?

The β-anomer dominates due to neighboring-group participation of the C2 acetyl group, stabilizing the oxocarbenium intermediate. To minimize α-anomer formation:

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C shifts)?

Contradictions often arise from:

- Residual solvents : Ensure complete drying (e.g., rotovap under high vacuum).

- Conformational flexibility : Compare data with crystallographic results (e.g., synchrotron data for related acetylated glycosides ).

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria in ethynyl groups .

Q. How can computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to predict regioselectivity in glycosylation. For example:

- Transition-state analysis : Identifies energy barriers for acetyl group migration or side reactions.

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. DCM) .

Pairing computational predictions with experimental validation (e.g., TLC, NMR) reduces trial-and-error .

Q. What are the methodological challenges in scaling up synthesis while maintaining yield and purity?

- Exothermic reactions : Use controlled addition of BF₃·OEt₂ to prevent overheating.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., hexane/EtOAc mixtures ).

- Byproduct formation : Monitor acetyl migration via <sup>1</sup>H NMR (δ 5.0–5.5 ppm for rearranged products ).

Methodological Recommendations

- Data reporting : Include full experimental details (e.g., TLC conditions, NMR assignments) to enable replication .

- Cross-validation : Combine NMR, HRMS, and optical rotation for unambiguous structural confirmation .

- Hybrid approaches : Integrate computational modeling (e.g., reaction path searches) with high-throughput screening to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.